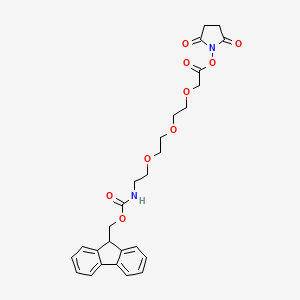

Fmoc-PEG3-CH2CO2-NHS

Übersicht

Beschreibung

Fmoc-PEG3-CH2CO2-NHS: is a polyethylene glycol derivative containing a 9-fluorenylmethoxycarbonyl (Fmoc) group and a N-hydroxysuccinimide (NHS) ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG3-CH2CO2-NHS typically involves the following steps:

Fmoc Protection: The Fmoc group is introduced to protect the amine group of the polyethylene glycol derivative.

NHS Ester Formation: The NHS ester is formed by reacting the carboxyl group of the polyethylene glycol derivative with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: NHS ester reacts with primary amines at pH 7-9.

Deprotection Reactions: Fmoc group removal is achieved using piperidine in dimethylformamide (DMF).

Major Products Formed:

Amide Bonds: Formed by the reaction of NHS ester with primary amines.

Free Amine: Obtained by deprotection of the Fmoc group.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Fmoc-PEG3-CH2CO2-NHS is primarily used for the site-specific modification of proteins and peptides. The NHS ester reacts efficiently with primary amines (-NH2), allowing for the conjugation of various biomolecules, including:

- Proteins : The NHS group facilitates the attachment of PEG to proteins, enhancing their solubility and stability in biological environments .

- Oligonucleotides : Amine-modified oligonucleotides can be labeled using this compound, which is crucial for developing diagnostic tools and therapeutic agents .

- Small Molecules : The ability to modify small molecules expands its application in drug development and formulation .

Peptide Synthesis

In peptide synthesis, the Fmoc group serves as a protective mechanism that shields amino acids during the assembly of peptides. After the synthesis is complete, the Fmoc group can be removed under basic conditions to yield free amines that can further react with other functional groups or linkers. This feature is particularly beneficial for:

- Stable Peptide Formation : The use of this compound allows for the creation of stable peptides that exhibit improved solubility and bioavailability .

- Modular Synthesis : Researchers can utilize this compound to create a variety of peptide constructs tailored for specific therapeutic applications.

Drug Delivery Systems

The incorporation of PEG into drug formulations significantly enhances their pharmacokinetic properties. The applications in drug delivery include:

- Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of poorly soluble drugs, facilitating their administration and absorption in vivo .

- Targeted Delivery : By conjugating drugs to this compound, researchers can develop targeted delivery systems that direct therapeutic agents to specific tissues or cells, thereby minimizing side effects and maximizing efficacy .

Nanotechnology Applications

This compound is also employed in nanotechnology for creating nanoparticles that can be used in imaging and therapeutic applications:

- Nanoparticle Functionalization : The compound can modify the surface of nanoparticles, enhancing their stability and functionality for drug delivery or imaging purposes .

- Biomarker Development : It aids in developing targeted nanoparticles that can bind to specific biomarkers, improving diagnostic accuracy in medical imaging .

Case Study 1: Protein Modification

A study demonstrated the successful modification of cytochrome c (CytC) using Fmoc-PEG3-TCO, showcasing how the PEG linker improved solubility and stability while allowing for further conjugation with targeting peptides. This approach enhanced the specificity of protein-based therapies .

Case Study 2: Drug Formulation

Research highlighted the use of this compound in formulating a new class of anticancer drugs. The PEGylated drugs showed improved pharmacokinetics and reduced toxicity compared to their non-PEGylated counterparts, illustrating the advantages of using PEG linkers in drug development .

Wirkmechanismus

Mechanism:

NHS Ester Reaction: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of polyethylene glycol to various biomolecules.

Fmoc Deprotection: The Fmoc group is removed under basic conditions, yielding a free amine that can participate in further conjugation reactions.

Molecular Targets and Pathways:

Primary Amines: The primary targets are the primary amines of proteins, peptides, and oligonucleotides.

Conjugation Pathways: The conjugation pathways involve the formation of stable amide bonds and the subsequent modification of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Fmoc-PEG-NHS Ester: Contains a similar structure but with different polyethylene glycol chain lengths.

Fmoc-PEG-CH2CO2-NHS: Similar structure with variations in the polyethylene glycol spacer length.

Fmoc-PEG-Succinimidyl Carbonate: Contains a succinimidyl carbonate group instead of an NHS ester.

Uniqueness:

Solubility: The hydrophilic polyethylene glycol spacer in Fmoc-PEG3-CH2CO2-NHS increases its solubility in aqueous media.

Biologische Aktivität

Fmoc-PEG3-CH2CO2-NHS is a specialized compound that plays a significant role in bioconjugation and drug development, particularly in the synthesis of peptide-drug conjugates and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, applications, and research findings based on diverse sources.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative featuring an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an NHS (N-hydroxysuccinimide) ester. The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications.

- Molecular Formula : C27H30N2O9

- Molecular Weight : 526.5 g/mol

- CAS Number : 2128735-25-9

- Purity : 98% .

The NHS ester group in this compound allows for selective labeling of primary amines (-NH2) present in proteins, peptides, and other biomolecules. Upon reaction with an amine, the NHS group forms a stable amide bond, facilitating the conjugation process. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can further participate in additional conjugation reactions .

Applications in Biomedicine

This compound is utilized primarily in:

- Peptide Synthesis : It aids in the synthesis of stable and soluble peptides by protecting amino acids during the coupling process.

- Drug Formulation : Enhances drug solubility and stability, improving therapeutic efficacy and reducing toxicity.

- Targeted Delivery Systems : Facilitates the development of targeted drug delivery systems by modifying therapeutic agents for specific tissue targeting .

Case Studies

- PROTAC Development :

-

Bioconjugation Efficiency :

- Research demonstrated that using Fmoc-PEG linkers significantly improved bioconjugation efficiency compared to traditional methods. For instance, a study indicated that conjugating proteins with PEG linkers resulted in enhanced stability and reduced immunogenicity when tested under physiological conditions .

Biological Activity Data Table

| Property | Value |

|---|---|

| Molecular Weight | 526.5 g/mol |

| CAS Number | 2128735-25-9 |

| Functional Groups | Fmoc-protected amine, NHS ester |

| Solubility | High (due to PEG moiety) |

| Purity | 98% |

| Applications | Peptide synthesis, PROTACs |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O9/c30-24-9-10-25(31)29(24)38-26(32)18-36-16-15-35-14-13-34-12-11-28-27(33)37-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQZDOAYVGNJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.